6-Bromo-3-chloropyrazine-2-carboxylic acid 6-Bromo-3-chloropyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260665-53-9
VCID: VC4816899
InChI: InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
SMILES: C1=C(N=C(C(=N1)Cl)C(=O)O)Br
Molecular Formula: C5H2BrClN2O2
Molecular Weight: 237.44

6-Bromo-3-chloropyrazine-2-carboxylic acid

CAS No.: 1260665-53-9

Cat. No.: VC4816899

Molecular Formula: C5H2BrClN2O2

Molecular Weight: 237.44

* For research use only. Not for human or veterinary use.

6-Bromo-3-chloropyrazine-2-carboxylic acid - 1260665-53-9

Specification

CAS No. 1260665-53-9
Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44
IUPAC Name 6-bromo-3-chloropyrazine-2-carboxylic acid
Standard InChI InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Standard InChI Key FXUMWISGBXTKEH-UHFFFAOYSA-N
SMILES C1=C(N=C(C(=N1)Cl)C(=O)O)Br

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

6-Bromo-3-chloropyrazine-2-carboxylic acid belongs to the pyrazine family, a six-membered heteroaromatic ring with two nitrogen atoms at positions 1 and 4. The substituents—bromine (6-position), chlorine (3-position), and carboxylic acid (2-position)—impart distinct electronic and steric effects. Key molecular parameters include:

PropertyValue
Molecular FormulaC5H2BrClN2O2\text{C}_5\text{H}_2\text{BrClN}_2\text{O}_2
Molecular Weight237.44 g/mol
Exact Mass235.89900
Topological Polar Surface Area (PSA)63.08 Ų
LogP (Partition Coefficient)1.59

The LogP value suggests moderate lipophilicity, balancing solubility in polar solvents (due to the carboxylic acid) and organic media (due to halogens) .

Acidity and Spectroscopic Features

The carboxylic acid group confers acidity to the molecule. While experimental pKa data for this specific compound is unavailable, analogous pyrazine-2-carboxylic acids exhibit pKa values near 2.5 . Electron-withdrawing bromine and chlorine substituents likely lower this value to approximately 1.8–2.3, enhancing acidity compared to unsubstituted analogs.

Infrared (IR) spectroscopy would reveal characteristic peaks:

  • O–H stretch: Broad absorption near 2500–3000 cm1^{-1} (carboxylic acid).

  • C=O stretch: Strong band around 1700 cm1^{-1}.

  • C–Br and C–Cl stretches: Peaks in the 550–750 cm1^{-1} range .

Synthesis and Manufacturing

Hydrolysis of 6-Bromo-3-chloropyrazine-2-carbonitrile

A primary synthesis route involves the hydrolysis of 6-bromo-3-chloropyrazine-2-carbonitrile (CAS 1257072-34-6), a commercially available precursor . Under acidic or basic conditions, the nitrile group (-CN) converts to a carboxylic acid (-COOH):

Procedure:

  • Acidic Hydrolysis: Reflux the carbonitrile in concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 120°C for 6–8 hours.

  • Neutralization: Dilute the mixture with ice water and adjust to pH 2–3 using sodium hydroxide (NaOH\text{NaOH}).

  • Isolation: Filter the precipitated product and recrystallize from ethanol/water (1:3) .

Yield: ~70–85% (theoretical).

Oxidation of 3-Bromo-6-chloropyrazine-2-carbaldehyde

Reactivity and Chemical Transformations

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: React with methanol (CH3OH\text{CH}_3\text{OH}) under acid catalysis to form methyl 6-bromo-3-chloropyrazine-2-carboxylate.

    R–COOH+CH3OHH+R–COOCH3+H2O\text{R–COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R–COOCH}_3 + \text{H}_2\text{O}
  • Amide Formation: Treat with thionyl chloride (SOCl2\text{SOCl}_2) to generate the acyl chloride, then react with amines:

    R–COOHSOCl2R–COClR’NH2R–CONHR’\text{R–COOH} \xrightarrow{\text{SOCl}_2} \text{R–COCl} \xrightarrow{\text{R'NH}_2} \text{R–CONHR'}

Halogen Reactivity

The bromine and chlorine atoms participate in nucleophilic aromatic substitution (NAS) reactions. For example, bromine at the 6-position can be replaced by methoxide (CH3O\text{CH}_3\text{O}^-) in dimethylformamide (DMF) at 80°C to yield 3-chloro-6-methoxypyrazine-2-carboxylic acid.

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